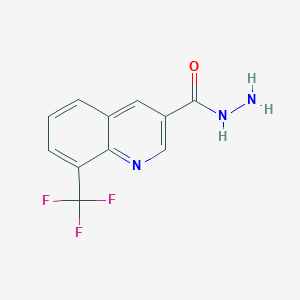![molecular formula C15H15ClN2 B11860063 N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine CAS No. 89971-98-2](/img/structure/B11860063.png)
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indene moiety, with a chloroethyl and methyl group attached to the nitrogen atom. The compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-B]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloroethyl and methyl groups is usually accomplished through nucleophilic substitution reactions. For instance, the reaction of 2-chloroethylamine with N-methylindeno[1,2-B]pyridine under basic conditions can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specialized properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. This can include interactions with DNA, proteins, or enzymes, potentially leading to therapeutic effects or toxicities depending on the context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and other nitrogen mustards.
Pyridinium salts: These compounds also contain a pyridine ring and exhibit similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its fused indene-pyridine structure, which imparts distinct chemical properties and potential biological activities not commonly found in simpler chloroethyl or pyridine derivatives.
Properties
CAS No. |
89971-98-2 |
|---|---|
Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-5H-indeno[1,2-b]pyridin-5-amine |
InChI |
InChI=1S/C15H15ClN2/c1-18(10-8-16)15-12-6-3-2-5-11(12)14-13(15)7-4-9-17-14/h2-7,9,15H,8,10H2,1H3 |
InChI Key |
INXNBNVAAKPWOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)C1C2=C(C3=CC=CC=C13)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


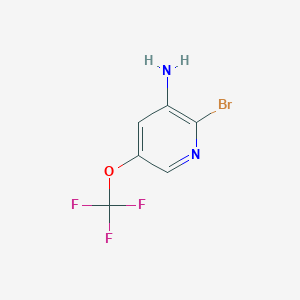

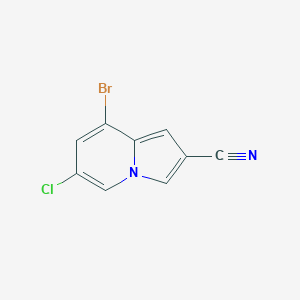
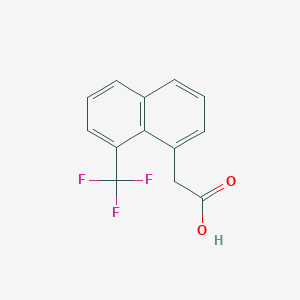

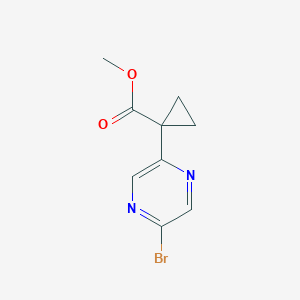

![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)


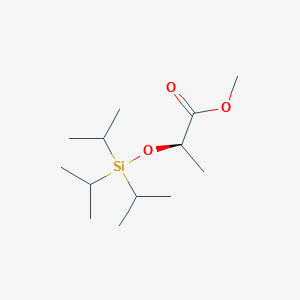
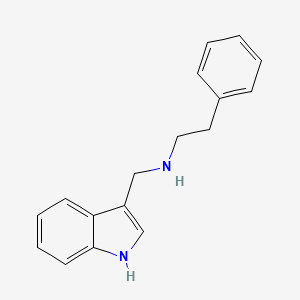
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
